
3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine is a heterocyclic compound with the molecular formula C₁₆H₈Cl₂N₂ This compound belongs to the naphthyridine family, which is characterized by a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-2-nitroaniline with 2-chlorobenzaldehyde in the presence of a base, followed by cyclization to form the desired naphthyridine ring system . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of substituted naphthyridines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted naphthyridines with various functional groups.
Scientific Research Applications
3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interfere with its replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial activity.
Comparison with Similar Compounds
3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine can be compared with other similar compounds such as:
Benzo[c][2,7]naphthyridine: Lacks the chlorine substituents, resulting in different chemical reactivity and biological activity.
Pyrimido[4,5,6-ij][2,7]naphthyridine: Contains additional nitrogen atoms in the ring system, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
132934-40-8 |
|---|---|
Molecular Formula |
C16H8Cl2N2 |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
3,10-dichloroquinolino[3,4-c]quinoline |
InChI |
InChI=1S/C16H8Cl2N2/c17-10-1-3-12-14(5-10)19-7-9-8-20-15-6-11(18)2-4-13(15)16(9)12/h1-8H |
InChI Key |
FWUWMLQWAPUUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CC3=CN=C4C=C(C=CC4=C23)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11838017.png)
![(8R,9S,13S,14S,16R,17R)-1,2-dideuterio-3-deuteriooxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol](/img/structure/B11838023.png)
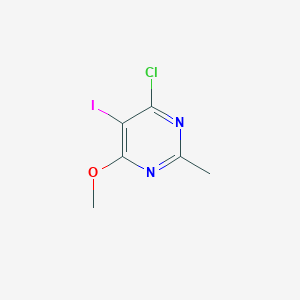
![2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B11838035.png)
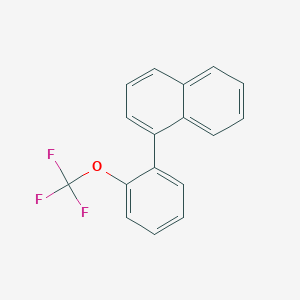
![2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B11838041.png)
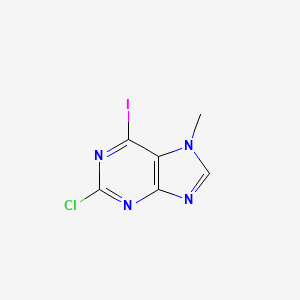
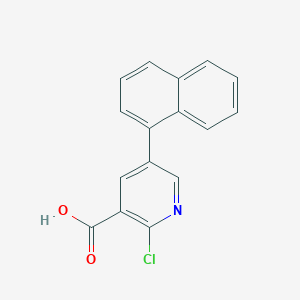
![3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11838051.png)
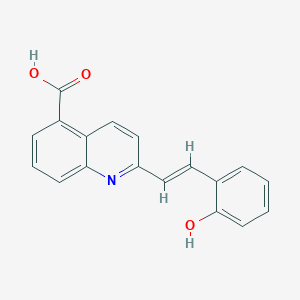
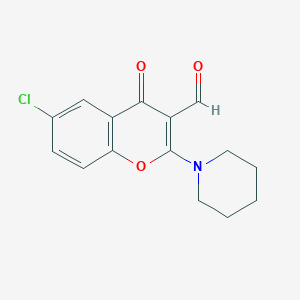
![tert-Butyl 2-(5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11838064.png)

